N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.20591044 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
TCMDC-124718, also known as N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 by inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-124718 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing process in the parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
falciparum killing assays . Efficacy in parasites was maintained when the compound was washed out 6 hours after exposure .
Result of Action
The inhibition of PfCLK3 by TCMDC-124718 leads to the death of the parasite . The compound shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .
Action Environment
The compound’s efficacy and selectivity for pfclk3 make it a promising lead in the search for a single-dose cure for malaria .
Biochemical Analysis
Biochemical Properties
TCMDC-124718 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of TCMDC-124718 is the enzyme prolyl-tRNA synthetase (ProRS) in Plasmodium falciparum, the parasite responsible for malaria . TCMDC-124718 acts as an allosteric inhibitor of ProRS, binding outside the active site and inhibiting its activity. This interaction is highly selective, with TCMDC-124718 showing over 100 times specificity for Plasmodium falciparum ProRS compared to the human counterpart . This selectivity is crucial for minimizing potential toxicity in human cells.
Cellular Effects
TCMDC-124718 has been shown to exert significant effects on various types of cells and cellular processes. In Plasmodium falciparum, TCMDC-124718 inhibits the activity of ProRS, leading to a disruption in protein synthesis and ultimately causing the death of the parasite . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, TCMDC-124718 has been observed to interfere with the phosphorylation of splicing factors, which are essential for RNA processing in the parasite . This disruption in RNA processing further contributes to the antiparasitic effects of TCMDC-124718.
Molecular Mechanism
The molecular mechanism of action of TCMDC-124718 involves its binding interactions with biomolecules and its effects on enzyme activity. TCMDC-124718 binds to the prolyl-tRNA synthetase enzyme in Plasmodium falciparum, inhibiting its activity by inducing conformational changes that prevent substrate binding . This allosteric inhibition is highly specific, ensuring that the compound selectively targets the parasite enzyme without affecting the human counterpart. Additionally, TCMDC-124718 has been shown to inhibit the phosphorylation of splicing factors, which are crucial for RNA processing in the parasite . This dual mechanism of action enhances the compound’s efficacy as an antiparasitic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCMDC-124718 have been observed to change over time. The compound exhibits good stability, maintaining its inhibitory activity against prolyl-tRNA synthetase over extended periods . Degradation of TCMDC-124718 can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that TCMDC-124718 can cause sustained inhibition of parasite growth, with minimal effects on human cells . These findings highlight the potential of TCMDC-124718 as a long-lasting therapeutic agent.
Dosage Effects in Animal Models
The effects of TCMDC-124718 vary with different dosages in animal models. Studies have shown that low doses of TCMDC-124718 are effective in inhibiting parasite growth without causing significant toxicity . At higher doses, TCMDC-124718 can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage of TCMDC-124718 to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
TCMDC-124718 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation of TCMDC-124718, followed by conjugation reactions that enhance its solubility and facilitate its excretion . The metabolic pathways of TCMDC-124718 are crucial for determining its pharmacokinetic properties and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of TCMDC-124718 within cells and tissues are mediated by specific transporters and binding proteins. TCMDC-124718 is actively transported into cells by membrane transporters, where it accumulates in the cytoplasm and exerts its inhibitory effects on prolyl-tRNA synthetase . The compound is also distributed to various tissues, including the liver, kidneys, and spleen, where it undergoes metabolism and excretion . The distribution of TCMDC-124718 is essential for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of TCMDC-124718 is primarily in the cytoplasm, where it interacts with prolyl-tRNA synthetase and other biomolecules . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm is sufficient to exert its inhibitory effects on protein synthesis and RNA processing in Plasmodium falciparum . The subcellular localization of TCMDC-124718 is a key factor in its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-6-18(25)21-15-7-9-16(10-8-15)22-19-20-14(2)13-17(23-19)24-11-4-5-12-24/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOZFFIMSZSDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.